1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
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Overview
Description
1-(4-Fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with fluorophenyl and methylphenyl groups. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones under acidic or basic conditions. One common method involves the cyclization of 4-fluorophenylhydrazine with 1,3-bis(4-methylphenyl)propane-1,3-dione in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and high yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include various substituted pyrazoles with potential biological activities.
Scientific Research Applications
1-(4-Fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anti-inflammatory activities, making it a candidate for drug development.
Medicine: Research has shown that pyrazole derivatives can act as inhibitors of specific enzymes, making them useful in the treatment of diseases like cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the suppression of disease-related pathways, such as inflammation or cell proliferation .
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can be compared with other pyrazole derivatives such as:
1-(4-chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
1-(4-methoxyphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole: Contains a methoxy group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19FN2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C23H19FN2/c1-16-3-7-18(8-4-16)22-15-23(19-9-5-17(2)6-10-19)26(25-22)21-13-11-20(24)12-14-21/h3-15H,1-2H3 |
InChI Key |
MOWPSZBPEBEYRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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